Chemical structure and properties of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide
Chemical structure and properties of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Quaternary Ammonium Compound
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a quaternary ammonium compound (QAC) characterized by a hexyl chain with a terminal hydroxyl group and a quaternary ammonium head group. This unique bifunctional structure imparts both hydrophilic and lipophilic properties, making it a subject of interest in various scientific and pharmaceutical applications. Its primary documented use is as a specialized alkylating agent in the modification of complex biomolecules, such as vitamin B12 derivatives.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthesis pathway, and its current and potential applications in research and drug development.
Chemical Structure and Core Properties
The molecular structure of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide consists of a six-carbon aliphatic chain. At one end (C1), a quaternary ammonium group with three methyl substituents provides a permanent positive charge. At the other end (C6), a hydroxyl group offers a site for further chemical modification and influences the compound's polarity and reactivity.
Below is a table summarizing the key physicochemical properties of this compound. It is important to note that while some data is readily available, other properties are inferred from the behavior of similar long-chain quaternary ammonium salts.
| Property | Value | Source/Reference |
| CAS Number | 118843-18-8 | [1][2] |
| Molecular Formula | C9H22BrNO | [2] |
| Molecular Weight | 240.19 g/mol | [1] |
| Physical Form | Likely a solid at room temperature | Inferred from similar QACs |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from QAC properties[3][4] |
| Melting Point | Not explicitly reported; likely a high melting solid | Inferred from the ionic nature of QACs[4] |
Synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide: A Plausible Two-Step Approach
Step 1: Monobromination of 1,6-Hexanediol to 6-Bromohexan-1-ol
The selective monobromination of a diol can be challenging due to the potential for di-substitution. A common method involves reacting 1,6-hexanediol with hydrobromic acid. To favor the formation of the monobrominated product, the stoichiometry of the reactants is crucial.
Experimental Protocol:
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To a stirred solution of 1,6-hexanediol in a suitable solvent (e.g., toluene), add a controlled amount of 48% hydrobromic acid.
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The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the progress of the reaction by a suitable technique (e.g., TLC or GC).
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Upon completion, the reaction mixture is cooled, and the organic layer is separated.
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The organic phase is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
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The crude 6-bromohexan-1-ol is then purified by vacuum distillation.
Step 2: Quaternization of 6-Bromohexan-1-ol with Trimethylamine
The final step involves the reaction of the purified 6-bromohexan-1-ol with trimethylamine to form the desired quaternary ammonium salt.
Experimental Protocol:
-
Dissolve the purified 6-bromohexan-1-ol in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Cool the solution in an ice bath and bubble an excess of trimethylamine gas through the solution, or add a solution of trimethylamine in a suitable solvent.
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Seal the reaction vessel and allow it to stir at room temperature or with gentle heating for several hours to overnight.
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The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt or by TLC.
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Once the reaction is complete, the solid product is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
Caption: Plausible two-step synthesis of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide.
Key Applications in Research and Drug Development
The unique structural features of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide open up several avenues for its application, particularly in the realm of medicinal chemistry and drug delivery.
Alkylation of Hydrophobic Vitamin B12 Derivatives
The most prominently cited application is its role as a reactant in the alkylation of hydrophobic vitamin B12 (cobalamin) derivatives.[1] Vitamin B12 is a crucial cofactor in various metabolic pathways, and its synthetic modification is a key area of research for developing novel therapeutic agents and diagnostic tools.[5]
The reaction involves the nucleophilic attack of the reduced Co(I) form of the vitamin B12 derivative on the carbon atom bearing the bromine in a precursor, such as 6-bromo-N,N,N-trimethylhexan-1-aminium bromide. This results in the formation of a stable cobalt-carbon bond, effectively tethering the hydroxy-functionalized quaternary ammonium moiety to the vitamin B12 scaffold.[6] The hydroxyl group can then be used for further conjugation to other molecules of interest.
Caption: Alkylation of hydrophobic Vitamin B12 with a quaternary ammonium compound.
Potential as a Drug Delivery Vehicle
Quaternary ammonium compounds are widely investigated for their potential in drug delivery systems.[3][7] The permanent positive charge of the quaternary ammonium group can facilitate interaction with negatively charged cell membranes, potentially enhancing drug uptake. The hydroxyl group on 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide provides a convenient handle for attaching therapeutic agents, making it a candidate for targeted drug delivery.
Antimicrobial Properties
Quaternary ammonium compounds are a well-established class of antimicrobial agents.[8] Their mechanism of action generally involves the disruption of the cell membrane of bacteria and fungi. While the specific antimicrobial activity of 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide has not been reported, its structural similarity to other long-chain QACs suggests that it may possess some antimicrobial properties, which could be explored for applications in disinfectants or as a component of antimicrobial materials.[9]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide. Based on the safety data for similar quaternary ammonium compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Toxicity: Quaternary ammonium compounds can cause skin and respiratory irritation.[11] In case of exposure, seek medical attention.
Conclusion
6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide is a bifunctional quaternary ammonium compound with established utility in the specialized field of vitamin B12 modification. Its unique structure also suggests significant potential in broader applications such as drug delivery and as an antimicrobial agent. Further research into its physicochemical properties, biological activities, and the development of optimized synthesis protocols will undoubtedly expand its utility for the scientific and drug development communities.
References
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Shining light on the mechanism of photochemical alkene formation in vitamin B12. (2026). ChemRxiv. Retrieved from [Link]
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Quaternary Ammonium Chitosans: The Importance of the Positive Fixed Charge of the Drug Delivery Systems. (2020). PubMed. Retrieved from [Link]
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Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts. (2017). Taylor & Francis Online. Retrieved from [Link]
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CRITICAL PHENOMENA IN AQUEOUS SOLUTIONS OF LONG CHAIN QUATERNARY AMMONIUM SALTS. II. SPECIFICITY AND LIGHT SCATTERING PROPERTIES. (n.d.). ACS Publications. Retrieved from [Link]
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118843-18-8 | Product Name : 6-Hydroxy-N,N,N-trimethylhexan-1-aminium Bromide. (n.d.). Pharmaffiliates. Retrieved from [Link]
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